molecular formula C16H14N4O2S B2849394 2-(4-(methylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 942007-90-1

2-(4-(methylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2849394
CAS No.: 942007-90-1
M. Wt: 326.37
InChI Key: AVRMKRGBKJLBSO-UHFFFAOYSA-N
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Description

2-(4-(Methylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole heterocycle linked to a pyridinyl ring and a (methylthio)phenylacetamide group. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry and agrochemical research, known for its versatile biological potential . Compounds based on this core have been extensively investigated and demonstrated a broad spectrum of pharmacological activities in scientific studies, including antimicrobial, anticancer, anti-inflammatory, and anti-enzymatic properties . Specifically, 1,3,4-oxadiazole derivatives have shown promise as inhibitors of enzymes such as α-glucosidase and butyrylcholinesterase (BChE), making them candidates for research in metabolic and neurological disorders . The presence of the 1,3,4-oxadiazole ring, which can act as a bioisostere for carboxylic acids and amides, often contributes to improved pharmacokinetic properties and enhanced binding affinity to biological targets . This compound is supplied for non-clinical research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-23-13-6-4-11(5-7-13)9-14(21)18-16-20-19-15(22-16)12-3-2-8-17-10-12/h2-8,10H,9H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRMKRGBKJLBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials:

    • 4-(Methylthio)aniline

    • 3-Pyridinecarboxylic acid

    • Acetic anhydride

    • Hydrazine hydrate

  • Reaction Steps:

    • Step 1: Formation of the intermediate oxadiazole ring by reacting 3-pyridinecarboxylic acid with hydrazine hydrate in the presence of a dehydrating agent, typically phosphorus oxychloride, under reflux conditions.

    • Step 2: Nucleophilic substitution reaction between the intermediate and 4-(methylthio)aniline to form the acetamide linkage. This step usually requires a base such as triethylamine and is conducted in an organic solvent like dichloromethane.

    • Step 3: Purification through recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods

On an industrial scale, the synthesis of 2-(4-(methylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide might employ continuous flow reactors to ensure better control over reaction conditions, improved yields, and scalability. The use of automated purification systems ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: The nitro groups (if present) on the phenyl ring can undergo reduction to amines using catalytic hydrogenation or reducing agents like tin chloride.

  • Substitution: Electrophilic aromatic substitution reactions on the phenyl or pyridine rings can introduce various functional groups, such as halogens or alkyl chains, using reagents like bromine or alkyl halides.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-Chloroperbenzoic acid

  • Reduction: Hydrogen gas with a palladium catalyst, Tin(II) chloride

  • Substitution: Bromine in acetic acid, Alkyl halides in the presence of a Lewis acid catalyst

Major Products

  • Sulfoxides and sulfones from oxidation of the methylthio group

  • Amines from reduction of nitro groups

  • Halogenated or alkylated derivatives from substitution reactions

Scientific Research Applications

Chemistry

  • Catalysts: The compound's structure allows it to act as a ligand in coordination chemistry, forming stable complexes with transition metals, useful in catalytic applications.

  • Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

Biology and Medicine

  • Drug Development: Due to its potential bioactivity, it is being explored for its therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.

  • Biochemical Probes: The compound can be used as a probe to study enzyme activities and receptor binding due to its specificity and affinity.

Industry

  • Agriculture: It may be used in the formulation of novel pesticides or herbicides, exploiting its ability to interact with specific biochemical pathways in pests or weeds.

  • Polymers: The compound's structure can be modified to create novel polymers with unique mechanical and thermal properties.

Mechanism of Action

The exact mechanism of action for 2-(4-(methylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide varies depending on its application.

  • In drug development: The compound may inhibit specific enzymes or receptors, disrupting key biological pathways and leading to therapeutic effects. Its interaction with DNA or proteins can alter their function or expression.

  • In agriculture: It could inhibit essential enzymes in pests or weeds, leading to their death or growth inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Formula Biological Activity Key Differences Reference
Target Compound 4-(Methylthio)phenyl (R1), Pyridin-3-yl (R2) C₁₇H₁₅N₃O₂S₂ Under investigation Reference compound
N-(2,3-Dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide 2,3-Dimethylphenyl (R1), Pyridin-3-yl (R2) C₁₇H₁₆N₄O₂S Anticancer (in silico) Methyl groups instead of methylthio
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran (R1), 3-Chlorophenyl (R2) C₁₉H₁₃ClN₄O₃S Antimicrobial Benzofuran replaces pyridinyl; chloro substituent
2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide 4-Methoxyphenyl (R1), Thiazole (R2) C₁₇H₁₆N₄O₂S Not reported Thiazole replaces oxadiazole
N-(4-Morpholinophenyl)-2-((5-(4-(trifluoromethyl)phenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide Morpholinophenyl (R1), Trifluoromethylphenyl (R2) C₂₃H₂₁F₃N₆O₂S₂ Anti-infective Thiazolotriazole core; trifluoromethyl group
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide (1) Chlorophenylpyrimidine (R1), 4-Nitrophenyl (R2) C₂₀H₁₄ClN₇O₄S₂ Lipoxygenase inhibition Nitro and chloro groups; pyrimidine linkage

Physicochemical Properties

  • Lipophilicity: The methylthio group (logP ~2.5) in the target compound increases lipophilicity compared to morpholino (logP ~1.8) or methoxy (logP ~1.5) substituents .
  • Molecular Weight : Most analogues fall within 340–450 Da, adhering to Lipinski’s rule for drug-likeness.

Biological Activity

2-(4-(Methylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a methylthio group, a pyridine ring, and an oxadiazole moiety. Its molecular formula is C13H14N4OSC_{13}H_{14}N_{4}OS, with a molecular weight of 278.34 g/mol. The presence of the oxadiazole ring is significant for its biological properties, as this scaffold is known for various pharmacological activities.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole structure exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

1. Acetylcholinesterase Inhibition

A study highlighted the compound's ability to inhibit AChE effectively, with an IC50 value indicating significant potency. This inhibition is critical as it can enhance cholinergic transmission in the brain, potentially improving cognitive functions in patients with Alzheimer's disease.

CompoundIC50 (μM)Reference
This compound0.052 ± 0.010
Other AChE inhibitorsVaries

2. Antimicrobial Activity

The compound has also shown promising results against various bacterial strains. Studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

Bacterial StrainActivityReference
Staphylococcus aureusEffective
Escherichia coliEffective

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems:

  • AChE Inhibition : By binding to the active site of AChE, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling.
  • Antimicrobial Mechanism : The compound may disrupt the integrity of bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Case Studies

Several case studies have investigated this compound's effects in vivo and in vitro:

  • Neuroprotective Effects : In animal models, administration of the compound resulted in improved cognitive performance on memory tasks compared to controls. These findings suggest potential therapeutic benefits for neurodegenerative conditions.
  • In Vivo Efficacy Against Infections : In a murine model of infection, treatment with this compound led to reduced bacterial load and improved survival rates compared to untreated groups.

Q & A

What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the condensation of 4-(methylthio)phenylacetic acid derivatives with 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine. Key steps include:

  • Chloroacetylation using chloroacetyl chloride in the presence of triethylamine (reflux, 4–6 hours).
  • Cyclization under basic conditions (e.g., K₂CO₃ in acetone) to form the oxadiazole ring .
  • TLC monitoring (silica gel, ethyl acetate/hexane) to track reaction progress .
    Optimization strategies:
  • Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilic substitution efficiency.
  • Control temperature (±5°C) during exothermic steps to prevent side reactions .

How should researchers characterize the compound’s purity and structural integrity?

Level: Basic
Methodological Answer:
Employ a combination of analytical techniques:

  • ¹H/¹³C NMR : Confirm the acetamide linkage (δ ~2.5 ppm for SCH₃, δ ~8.3–8.9 ppm for pyridine protons) and oxadiazole ring formation .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (methanol/water gradient) .

What experimental designs are suitable for evaluating its biological activity?

Level: Basic
Methodological Answer:

  • Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in µg/mL .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to cisplatin controls .

How can structure-activity relationship (SAR) studies be conducted to improve potency?

Level: Advanced
Methodological Answer:

  • Modify Functional Groups : Replace the methylthio group with ethylthio or methoxy to assess hydrophobicity/electron effects .
  • Compare Analogues : Test derivatives lacking the pyridine or oxadiazole moieties (e.g., oxadiazole Compound B in showed reduced activity, highlighting the importance of the pyridinyl group) .
  • Quantitative SAR (QSAR) : Use MLR or CoMFA models correlating logP and polar surface area with activity .

How to resolve contradictions in reported biological data (e.g., divergent IC₅₀ values)?

Level: Advanced
Methodological Answer:

  • Standardize Assay Conditions : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Validate Target Engagement : Use orthogonal assays (e.g., enzymatic inhibition + cellular proliferation) to confirm mechanism .
  • Control for Stability : Pre-test compound stability in assay media (e.g., pH 7.4 PBS) via HPLC .

What computational strategies predict target proteins or binding modes?

Level: Advanced
Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with PyRx to screen against kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase). Focus on hydrogen bonds between the acetamide carbonyl and catalytic residues .
  • Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in GROMACS, analyzing RMSD and binding free energy (MM-PBSA) .

How to design interaction studies to elucidate its mechanism of action?

Level: Advanced
Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., BSA for plasma binding studies) and measure real-time association/dissociation rates .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme-inhibitor interactions .

What strategies improve pharmacokinetic properties (e.g., bioavailability)?

Level: Advanced
Methodological Answer:

  • Prodrug Design : Introduce ester groups at the acetamide nitrogen for enhanced solubility .
  • Lipophilicity Adjustments : Replace the methylthio group with polar substituents (e.g., sulfoxide) to balance logP (target 2–3) .

How to address synthetic challenges like low yields or impurities?

Level: Basic
Methodological Answer:

  • Purification : Use flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) .
  • Side Reaction Mitigation : Add scavengers (e.g., molecular sieves) during acetylation to absorb HCl byproducts .

What are the best practices for stability testing under physiological conditions?

Level: Basic
Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours; monitor degradation via HPLC .
  • Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (>150°C indicates suitability for long-term storage) .

Key Insights from Evidence:

  • The oxadiazole and pyridine moieties are critical for antimicrobial/anticancer activity .
  • Multi-step synthesis requires precise control of reaction conditions (e.g., K₂CO₃ in acetone for cyclization) .
  • Computational tools (docking, MD) are indispensable for rational drug design .

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